5-Sulfonicotinic acid, also known as 2-hydroxy-5-sulfonicotinic acid, is a derivative of nicotinic acid characterized by the presence of a sulfonic acid group at the 5-position of the pyridine ring. This compound is of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities.
5-Sulfonicotinic acid can be synthesized from nicotinic acid through sulfonation processes. The primary methods involve treating nicotinic acid derivatives with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic group effectively. The compound can also be derived from other pyridine derivatives through similar sulfonation reactions.
5-Sulfonicotinic acid is classified as a sulfonic acid derivative of pyridine. It falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in a six-membered aromatic ring. Its functional groups include both a hydroxyl group and a sulfonic acid group, contributing to its reactivity and potential applications in various chemical reactions.
The synthesis of 5-sulfonicotinic acid typically involves the following methods:
The molecular formula of 5-sulfonicotinic acid is . Its structure includes:
The canonical SMILES representation is C1=CC(=NC=C1C(=O)O)S(=O)(=O)O
, indicating its complex connectivity .
5-Sulfonicotinic acid can undergo various chemical reactions, including:
The mechanism of action for 5-sulfonicotinic acid involves its interaction with biological targets such as enzymes and receptors:
5-Sulfonicotinic acid has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: